3-Chloro-4-(4-chlorophenoxy)aniline

Description

The exact mass of the compound 3-Chloro-4-(4-chlorophenoxy)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-4-(4-chlorophenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(4-chlorophenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-(4-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOCWFFSZSSEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179610 | |

| Record name | 3-Chloro-4-(4-chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24900-79-6 | |

| Record name | 4-Amino-2,4′-dichlorodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24900-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(4-chlorophenoxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024900796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24900-79-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-4-(4-chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(4-chlorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL785R3XV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Precision Synthesis of 3-Chloro-4-(4-chlorophenoxy)aniline: A Chemoselective Protocol

Executive Summary

3-Chloro-4-(4-chlorophenoxy)aniline is a high-value diaryl ether intermediate critical to the development of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Aclonifen analogs) and specific tyrosine kinase inhibitors.[1] Its synthesis presents two primary challenges: regioselectivity during the formation of the ether linkage and chemoselectivity during the reduction of the nitro group.

This guide details a robust, scalable two-step protocol designed to maximize yield while preventing common side reactions such as hydrodechlorination.[1]

Part 1: Retrosynthetic Logic & Strategy

The synthesis is best approached via a Nucleophilic Aromatic Substitution (

The Strategic Disconnection

-

Precursor: 3-Chloro-4-(4-chlorophenoxy)nitrobenzene.[1]

-

Starting Materials: 3,4-Dichloronitrobenzene (3,4-DCNB) and 4-Chlorophenol.

Why this route?

-

Regiocontrol: The nitro group in 3,4-DCNB strongly activates the para-position (C4) toward nucleophilic attack. The meta-position (C3) is significantly less reactive.[1] This intrinsic electronic bias ensures the nucleophile (4-chlorophenol) attacks C4, preserving the chlorine at C3.

-

Halogen Preservation: The final reduction step must convert

to

Figure 1: The two-step synthetic pathway leveraging electronic activation for regiocontrol.[1]

Part 2: Step 1 - Regioselective Etherification ( )[1]

The Challenge: Regioselectivity

3,4-DCNB contains two leaving groups (chlorines). The nucleophile must displace the chlorine at C4, not C3.

-

Mechanism: The reaction proceeds via a Meisenheimer complex. Attack at C4 places the negative charge on the nitro group oxygen atoms (resonance stabilization). Attack at C3 cannot delocalize charge onto the nitro group effectively.

Experimental Protocol

Reagents:

-

3,4-Dichloronitrobenzene (1.0 eq)

-

4-Chlorophenol (1.05 eq)[1]

-

Potassium Carbonate (

) (1.5 eq) — Anhydrous, micronized preferred. -

Solvent: DMF or DMSO (High polarity facilitates

).

Procedure:

-

Setup: Charge a round-bottom flask with 3,4-DCNB (19.2 g, 100 mmol), 4-Chlorophenol (13.5 g, 105 mmol), and

(20.7 g, 150 mmol) in DMF (100 mL). -

Reaction: Heat the mixture to 100–110°C under nitrogen atmosphere.

-

Note: Do not exceed 140°C to prevent ether cleavage or polymerization.[1]

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (3,4-DCNB) usually disappears within 4–6 hours.

-

Workup:

-

Cool to room temperature.[3]

-

Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

-

Filter the solid.[4]

-

Wash the cake with water (

mL) to remove DMF and inorganic salts. -

Wash with dilute NaOH (0.5 M) to remove unreacted 4-chlorophenol.[1]

-

-

Purification: Recrystallize from Ethanol/Water or dry directly if purity >95% by HPLC.

Self-Validating Checkpoint:

-

1H NMR: Look for the disappearance of the characteristic doublet for 3,4-DCNB at

8.0-8.3 ppm.[1] The product will show a complex aromatic region integrating to 7 protons.

Part 3: Step 2 - Chemoselective Reduction[1]

The Challenge: Dechlorination

The target molecule contains two chlorine atoms. Standard catalytic hydrogenation (Pd/C +

Selected Method: Iron-Mediated Reduction (Béchamp Variant)

This method is chemically robust, highly selective for

Experimental Protocol

Reagents:

-

3-Chloro-4-(4-chlorophenoxy)nitrobenzene (Intermediate from Step 1)[1]

-

Iron Powder (3.0–4.0 eq) — Fine mesh (325 mesh) for kinetics.[1]

-

Ammonium Chloride (

) (0.5 eq) or Acetic Acid (catalytic).[1] -

Solvent: Ethanol/Water (3:1).[5]

Procedure:

-

Activation: In a 3-neck flask equipped with a reflux condenser and mechanical stirrer, suspend Iron powder (16.8 g, 300 mmol) in Ethanol (150 mL) and Water (50 mL). Add

(2.7 g, 50 mmol). -

Heating: Heat to reflux (approx. 78°C) for 15 minutes to activate the iron surface (etching).

-

Addition: Add the nitro intermediate (28.4 g, 100 mmol) portion-wise over 30 minutes.

-

Caution: The reaction is exothermic. Maintain a gentle reflux.

-

-

Reaction: Stir at reflux for 2–4 hours. The yellow suspension will turn dark grey/black (iron oxides).

-

Monitoring: TLC (Hexane/EtOAc 2:1).[1] The non-polar nitro compound will convert to the polar, UV-active amine (stains red/purple with ninhydrin).

-

Workup:

-

Isolation: The resulting oil often solidifies upon standing or can be converted to the HCl salt for storage.

Figure 2: Decision matrix for reduction methodology emphasizing chemoselectivity.

Part 4: Analytical Validation

The following data confirms the identity of the synthesized material.

| Technique | Expected Signal / Observation | Structural Assignment |

| HPLC | Purity > 98% (254 nm) | Single peak retention time (approx. 4-5 min on C18, 50-100% MeCN) |

| MS (ESI+) | m/z = 254.0 (M+H)+ | Consistent with Formula |

| 1H NMR | ||

| 1H NMR | Aromatic protons. Distinct shift from Nitro precursor.[1][7] | |

| IR | 3300–3400 | Primary Amine N-H stretch |

Part 5: Safety & Industrial Considerations

-

Thermal Runaway: The

reaction is exothermic. On a large scale, 4-chlorophenol/base should be added slowly to the nitrobenzene solution at temperature to control heat evolution. -

Iron Waste: The Fe/NH4Cl reduction generates significant iron oxide waste. For multi-kilo scale, Catalytic Hydrogenation using Sulfided Platinum on Carbon (Pt(S)/C) is the preferred "green" alternative as it suppresses dechlorination while minimizing solid waste [1].

-

Toxicity: 3,4-DCNB is a potent skin sensitizer and methemoglobinemia agent. Full PPE (respirator, chemically resistant gloves) is mandatory.

References

-

Chemoselective Hydrogenation of Chloronitrobenzenes

-

Regioselectivity in

Reactions: -

Iron-Mediated Reduction Protocols

- Title: Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline (Analogous Protocol).

-

Source: Semantic Scholar / Chinese Journal of Modern Applied Pharmacy.[1][9]

-

URL: [https://www.semanticscholar.org/paper/Practical-Synthesis-of-3-Chloro-4-(3-aniline-Zhang/0e2a8f74d35e1c071539221274ec95c96a3cbbbc]([Link]

-

General Synthesis of Diphenyl Ethers

Sources

- 1. Chemoselectivity in the Reduction of 3-Nitroacetophenone | Ambeed [ambeed.com]

- 2. PubChemLite - 3-chloro-4-(4-chlorophenoxy)aniline (C12H9Cl2NO) [pubchemlite.lcsb.uni.lu]

- 3. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents [patents.google.com]

- 4. US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole - Google Patents [patents.google.com]

- 5. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. semanticscholar.org [semanticscholar.org]

3-Chloro-4-(4-chlorophenoxy)aniline CAS number 24900-79-6 properties

An In-Depth Technical Guide to 3-Chloro-4-(4-chlorophenoxy)aniline (CAS: 24900-79-6)

Introduction

3-Chloro-4-(4-chlorophenoxy)aniline, identified by the CAS number 24900-79-6, is a halogenated diaryl ether with a reactive aniline moiety. This compound serves as a crucial and versatile building block in medicinal chemistry and pharmaceutical synthesis.[1] Its molecular architecture, featuring two chlorinated phenyl rings linked by an ether bond and possessing a primary amine group, makes it a privileged scaffold for the development of various biologically active molecules.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Correctly identifying a chemical is paramount for both research and regulatory purposes. 3-Chloro-4-(4-chlorophenoxy)aniline is known by several synonyms, reflecting its structural features.

Common Synonyms:

-

4-Amino-2,4′-dichlorodiphenyl ether[2]

The structural representation provides immediate insight into the molecule's functionality and potential reactivity.

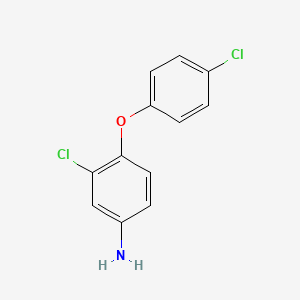

Caption: Chemical structure of 3-Chloro-4-(4-chlorophenoxy)aniline.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 24900-79-6 | [3][5] |

| EC Number | 246-519-8 | [3][5] |

| PubChem CID | 90644 | [3][4] |

| Molecular Formula | C₁₂H₉Cl₂NO | [3][4] |

| Molecular Weight | 254.11 g/mol | [3][4] |

| IUPAC Name | 3-chloro-4-(4-chlorophenoxy)aniline | [4] |

| InChI | 1S/C12H9Cl2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2 | [4][5] |

| InChIKey | OQOCWFFSZSSEDS-UHFFFAOYSA-N | [3][5] |

| SMILES | Nc1ccc(Oc2ccc(Cl)cc2)c(Cl)c1 | [3][5] |

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, formulation, and behavior in biological systems.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Physical State | Solid, orange solid | [2][6] |

| Melting Point | 73-77 °C (lit.) | [5][7] |

| Boiling Point | 364.7 ± 37.0 °C (Predicted) | [7] |

| Density | 1.364 g/cm³ (Predicted) | [7] |

| Solubility | Soluble in organic solvents like Chloroform and Ethyl Acetate. | [6] |

Synthesis and Reactivity

Understanding the synthesis of 3-Chloro-4-(4-chlorophenoxy)aniline is critical for its application in multi-step drug development processes. A common and efficient method involves the reduction of a nitro-substituted precursor.

Synthetic Workflow: Reduction of a Nitro Intermediate

The synthesis is typically achieved via the reduction of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene. This reaction can be carried out using various reducing agents, with iron powder in the presence of an acid like acetic acid being a cost-effective and reliable method.[6]

Caption: Synthetic workflow for 3-Chloro-4-(4-chlorophenoxy)aniline.

Experimental Protocol: Synthesis via Nitro Reduction[6]

-

Reaction Setup : In a round-bottom flask, create a mixture of iron powder (3.5 eq.), 3-chloro-4-(4'-chlorophenoxy)nitrobenzene (1.0 eq.), and acetic acid (3.9 eq.) in a 3:1 solution of ethanol (EtOH) and water (H₂O).

-

Reflux : Heat the mixture to reflux and maintain for 2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Workup : After the reaction is complete, cool the mixture to room temperature. Carefully add a 1 M solution of sodium hydroxide (NaOH) until the pH reaches 7.

-

Filtration and Extraction : Remove the solid iron residues by filtration. Extract the aqueous filtrate with chloroform.

-

Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification : Purify the crude material by flash chromatography using a silica gel column and a gradient of ethyl acetate in hexanes (e.g., 20-50%) to afford the final product as an orange solid. A yield of 94% has been reported for this method.[6]

Reactivity Profile

The molecule's reactivity is primarily dictated by the amino (-NH₂) group and the two aromatic rings.

-

Amino Group : The electron-donating amino group activates the aniline ring for electrophilic substitution. It can readily undergo reactions such as acylation to form amides, which is a key step in constructing more complex pharmaceutical scaffolds.[1]

-

Aromatic Rings : The chloro-substituents on both rings are deactivating, making them less susceptible to further electrophilic substitution compared to unsubstituted rings.

Applications in Research and Drug Development

The diaryl ether aniline scaffold is a cornerstone in modern medicinal chemistry, and 3-Chloro-4-(4-chlorophenoxy)aniline is a key intermediate in the synthesis of targeted therapeutics.

-

Oncology Research and Kinase Inhibitors : This compound is a vital precursor for potent kinase inhibitors.[1] Its structural framework is integral to pyrimidine derivatives that function as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ErbB-2), which are critical targets in cancers like colorectal and breast cancer.[1][8]

-

Antiparasitic Drug Discovery : Derivatives of 3-Chloro-4-(4-chlorophenoxy)aniline have shown promise as inhibitors of Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), an enzyme essential for the malaria parasite's survival.[1]

-

Synthesis of Rafoxanide : It is a direct precursor to the synthesis of Rafoxanide, a salicylanilide anthelmintic agent used to treat parasitic fluke infections.[6] Recent studies have also explored Rafoxanide's potential as a treatment for multiple myeloma and diffuse large B-cell lymphoma.[6]

Safety and Toxicology

Due to its classification as a substituted aniline, 3-Chloro-4-(4-chlorophenoxy)aniline must be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | |

| Source: European Chemicals Agency (ECHA)[4] |

Safe Handling and Storage

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat. Use a respirator (e.g., type N95) if dust is generated.[5][9]

-

Handling : Avoid breathing dust and prevent contact with skin and eyes.[9] Use in a well-ventilated area, preferably a chemical fume hood. Do not eat, drink, or smoke when using this product.[10]

-

Storage : Store in a tightly closed container in a well-ventilated place.[10] It is classified as a combustible solid.[5]

-

Spills : In case of a spill, avoid generating dust. Use dry clean-up procedures such as sweeping or vacuuming (with an explosion-proof machine) and place the material into a suitable container for disposal.[9]

Conclusion

3-Chloro-4-(4-chlorophenoxy)aniline is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined physicochemical properties and established synthetic routes make it an accessible building block for complex molecules. Its role in the development of kinase inhibitors and antiparasitic agents underscores its importance in addressing critical areas of human health. Adherence to strict safety protocols is essential when handling this compound to mitigate its potential hazards.

References

- 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE Chemical Properties. (n.d.). One Chongqing.

- 3-CHLOROANILINE FOR SYNTHESIS MSDS. (2016, May 18). Loba Chemie.

- 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE. (n.d.). GSRS.

- 3-Chloro-4-(4-fluorophenoxy)aniline | CAS 937608-56-5. (n.d.). Benchchem.

-

3-Chloro-4-(4-chlorophenoxy)aniline | C12H9Cl2NO | CID 90644 . (n.d.). PubChem. Retrieved from [Link]

- 3-Chloro-4-(trifluoromethoxy)aniline Safety Data Sheet. (2022, May 18). Apollo Scientific.

-

3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 . (n.d.). PubChem. Retrieved from [Link]

- 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis. (n.d.). ChemicalBook.

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide . (2023, May 12). National Institutes of Health (NIH). Retrieved from [Link]

- Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline. (n.d.). Google Patents.

- 3-Chloro-4-Fluoro Aniline MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.

-

Safety Data Sheet: 3-Chloro-4-fluoroaniline . (2024, March 2). Carl ROTH. Retrieved from [Link]

-

Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline . (2011). Semantic Scholar. Retrieved from [Link]

-

Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR . (2025, August 10). ResearchGate. Retrieved from [Link]

-

Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR . (2006). Sheffield Hallam University Research Archive. Retrieved from [Link]

- Safety Data Sheet: 3-Chloro-4-fluoroaniline. (2025, March 31). Carl ROTH.

Sources

- 1. 3-Chloro-4-(4-fluorophenoxy)aniline|CAS 937608-56-5 [benchchem.com]

- 2. CAS 24900-79-6: 4-Amino-2,4′-dichlorodiphenyl ether [cymitquimica.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 3-Chloro-4-(4-chlorophenoxy)aniline | C12H9Cl2NO | CID 90644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-氯-4-(4-氯苯氧基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. lobachemie.com [lobachemie.com]

3-Chloro-4-(4-chlorophenoxy)aniline molecular weight and formula

Molecular Weight, Formula, and Synthesis Methodologies for Drug Development

Executive Summary

3-Chloro-4-(4-chlorophenoxy)aniline (CAS: 24900-79-6) is a specialized halogenated diaryl ether amine used primarily as a key intermediate in the synthesis of salicylanilide anthelmintics, most notably Rafoxanide .[1][2] Characterized by its lipophilic diaryl ether backbone and dual chlorine substitution, this molecule serves as a critical pharmacophore scaffold, conferring metabolic stability and membrane permeability to downstream active pharmaceutical ingredients (APIs).

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthesis routes, and analytical characterization protocols for researchers in veterinary pharmacology and medicinal chemistry.

Physicochemical Specifications

The following data aggregates experimentally validated properties essential for stoichiometric calculations and formulation development.

| Property | Specification | Notes |

| IUPAC Name | 3-Chloro-4-(4-chlorophenoxy)aniline | |

| CAS Number | 24900-79-6 | Distinct from the 3-chlorophenoxy isomer (CAS 84865-99-6).[1] |

| Molecular Formula | C₁₂H₉Cl₂NO | |

| Molecular Weight | 254.11 g/mol | Monoisotopic Mass: 253.006 Da |

| Appearance | Off-white to orange/brown solid | Color depends on oxidation state and purity. |

| Melting Point | 73–77 °C | Literature value range [1].[3] |

| LogP (Predicted) | 4.2 | High lipophilicity due to diaryl ether structure. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Insoluble in water. |

| pKa (Conjugate Acid) | ~3.5–4.0 | Weak base due to electron-withdrawing Cl and phenoxy groups. |

Synthesis & Production Methodologies

The industrial synthesis of 3-Chloro-4-(4-chlorophenoxy)aniline follows a two-stage convergent pathway. This protocol prioritizes regioselectivity and prevents the dehalogenation of the aryl rings during reduction.

Stage 1: Nucleophilic Aromatic Substitution ( )

The formation of the diaryl ether bridge is achieved by reacting 3,4-dichloronitrobenzene with 4-chlorophenol . The nitro group at the para position activates the chlorine at position 4 for displacement.

-

Reagents: 3,4-Dichloronitrobenzene, 4-Chlorophenol, KOH (Base).[4]

-

Catalyst: Copper powder (Ullmann-type coupling enhancement).

-

Conditions: 110–120 °C, solvent-free or in high-boiling polar aprotic solvent (e.g., DMSO).

-

Mechanism: The phenoxide ion attacks the electron-deficient carbon at position 4 of the nitrobenzene ring. The chlorine at position 3 remains intact due to steric hindrance and lack of para-nitro activation.

Stage 2: Chemoselective Nitro Reduction

The resulting intermediate, 3-chloro-4-(4-chlorophenoxy)nitrobenzene , must be reduced to the aniline.

-

Critical Control Point: Catalytic hydrogenation (H₂/Pd-C) carries a high risk of hydrodechlorination (removing the Cl atoms).

-

Preferred Method: Bechamp Reduction (Fe/Acetic Acid) or Tin(II) Chloride reduction. These methods are chemoselective for the nitro group, leaving the aryl chlorides untouched.

Synthesis Workflow Diagram

Figure 1: Convergent synthesis pathway emphasizing the SNAr coupling followed by chemoselective reduction to preserve halogen substituents.

Analytical Characterization Protocols

To ensure the integrity of the intermediate for downstream API synthesis, the following analytical controls are recommended.

High-Performance Liquid Chromatography (HPLC)

-

Column: Zorbax SB-C18 (4.6 x 30 mm, 3.5 μm) or equivalent C18 column.[5]

-

Mobile Phase: Gradient elution of Acetonitrile (ACN) and Water (0.1% Formic Acid).

-

0-5 min: 50% -> 95% ACN.

-

-

Detection: UV at 254 nm.

-

Retention Time: ~2.77 min (under rapid gradient conditions) [2].[5]

-

Acceptance Criteria: Purity ≥ 98.0% (Area %).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum confirms the substitution pattern. Key diagnostic signals include:

-

Solvent: CDCl₃ (Deuterated Chloroform).

-

Aromatic Region (δ 6.5 - 7.3 ppm):

-

Doublet (J ~ 8-9 Hz): Represents protons on the phenoxy ring ortho to the ether linkage.

-

Multiplets: Complex splitting pattern for the 3-chloro-aniline ring due to the asymmetric substitution (H2, H5, H6 protons).

-

-

Amine Region (δ ~ 3.7 ppm): Broad singlet (2H) corresponding to the -NH₂ group.[4] This peak is exchangeable with D₂O.

Application in Drug Development: Rafoxanide Synthesis

The primary industrial utility of 3-Chloro-4-(4-chlorophenoxy)aniline is as the "Amine Component" in the synthesis of Rafoxanide , a potent salicylanilide anthelmintic used to treat liver flukes (Fasciola hepatica) in livestock.

Mechanism of Action Context

Rafoxanide acts by uncoupling oxidative phosphorylation in the mitochondria of parasites. The lipophilic 3-chloro-4-(4-chlorophenoxy) tail facilitates transport across the parasite's cuticle, while the acidic salicylanilide head group acts as a protonophore, collapsing the proton gradient required for ATP synthesis.

Downstream Coupling Protocol

The aniline is coupled with a salicylic acid derivative (typically 3,5-diiodosalicylic acid chloride or ester) to form the final amide bond.

Figure 2: Logical flow for the synthesis of Rafoxanide, highlighting the modular assembly of the pharmacophore.

Safety & Handling (SDS Summary)

As a halogenated aniline derivative, this compound requires strict safety protocols to prevent toxicity and environmental contamination.

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (H302, H312, H332). Aniline derivatives can cause methemoglobinemia (cyanosis).

-

Target Organ Toxicity: Potential damage to blood and liver upon prolonged exposure.

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects (H410).[6] Do not release into drains.

-

PPE Requirements:

-

Nitrile gloves (0.11 mm minimum thickness).

-

P2/N95 Dust respirator.

-

Safety goggles with side shields.

-

References

-

Sigma-Aldrich. (n.d.).[3] 3-Chloro-4-(4-chlorophenoxy)aniline Product Specification. Retrieved from

-

ChemicalBook. (n.d.). Synthesis and spectral data for 3-Chloro-4-(3-chlorophenoxy)aniline and related isomers. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 90644, 3-Chloro-4-(4-chlorophenoxy)aniline. Retrieved from [1]

-

Méndez-Álvarez, D., et al. (2023).[4][5] A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Molecular Diversity. Retrieved from

Sources

- 1. 3-Chloro-4-(4-chlorophenoxy)aniline | C12H9Cl2NO | CID 90644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 3-Chloro-4-(4-chlorophenoxy)aniline 97 24900-79-6 [sigmaaldrich.com]

- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 6. lobachemie.com [lobachemie.com]

physical and chemical properties of 3-Chloro-4-(4-chlorophenoxy)aniline

[1][2]

CAS Number: 24900-79-6 Formula: C₁₂H₉Cl₂NO Molecular Weight: 254.11 g/mol IUPAC Name: 3-Chloro-4-(4-chlorophenoxy)aniline[1]

Executive Summary

3-Chloro-4-(4-chlorophenoxy)aniline is a specialized halogenated diaryl ether amine widely utilized as a high-value intermediate in the synthesis of anthelmintics (e.g., Rafoxanide), benzoylurea insecticides, and urea-based herbicides.[1] Its structure features an electron-rich aniline moiety modulated by an electron-withdrawing chlorine atom at the ortho position and a lipophilic 4-chlorophenoxy ether linkage at the para position.[1] This unique electronic push-pull system makes it a versatile nucleophile in acylation and isocyanate coupling reactions while maintaining metabolic stability against rapid oxidative degradation.[1]

This monograph provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, spectroscopic characterization, and safety standards for research and industrial application.[1]

Physicochemical Profile

The compound exists as a solid at room temperature, exhibiting low water solubility but high solubility in polar organic solvents.[1] The presence of two chlorine atoms significantly enhances its lipophilicity (LogP ~4.2), facilitating membrane permeability in biological systems.[1]

Table 1: Physical and Chemical Constants[2]

| Property | Value | Source/Method |

| Appearance | Pale beige to orange crystalline solid | Experimental Observation |

| Melting Point | 73 – 77 °C | Sigma-Aldrich / Lit. [1, 2] |

| Boiling Point | ~380 °C (Predicted) | ACD/Labs Prediction |

| Density | 1.38 ± 0.1 g/cm³ | Predicted |

| LogP | 4.2 | Calculated (XLogP3) |

| pKa (Conjugate Acid) | ~3.0 – 3.5 | Predicted (Base strength reduced by Cl) |

| Solubility | DMSO, Methanol, Ethyl Acetate, Chloroform | Experimental |

| Water Solubility | Insoluble (< 0.1 mg/L) | Experimental |

Spectroscopic Characterization

Accurate identification relies on specific NMR splitting patterns arising from the asymmetric diaryl ether linkage and chlorine substitution.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃, 500 MHz

-

¹H NMR:

-

δ 7.23 (d, J = 6.7 Hz, 2H): Protons on the phenoxy ring (meta to ether).[1]

-

δ 6.89 (d, J = 8.6 Hz, 1H): Proton on the aniline ring (ortho to ether).[1]

-

δ 6.81 (d, J = 9.0 Hz, 2H): Protons on the phenoxy ring (ortho to ether).[1]

-

δ 6.78 (d, J = 2.8 Hz, 1H): Proton on the aniline ring (ortho to amine, meta to Cl).[1]

-

δ 6.57 (dd, J = 8.6, 2.8 Hz, 1H): Proton on the aniline ring (para to Cl).[1]

-

-

¹³C NMR:

Mass Spectrometry (MS)[2]

-

Method: ESI-MS (Positive Mode)[1]

-

m/z: 254.01 [M+H]⁺ (Matches theoretical isotope pattern for Cl₂).[1]

Infrared Spectroscopy (IR)[2][3][4]

Synthesis & Manufacturing Workflow

The industrial synthesis follows a robust two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction.[1] This pathway avoids the over-chlorination issues associated with direct chlorination of phenoxyaniline.[1]

Step 1: Ether Formation (SₙAr)

Reagents: 3,4-Dichloronitrobenzene + 4-Chlorophenol + KOH Conditions: 110–120 °C, Copper catalyst (Ullmann-type) or direct SₙAr in DMSO/DMF.[1] Mechanism: The phenoxide ion attacks the carbon para to the nitro group, displacing the chlorine atom.[1] The meta-chlorine remains intact due to steric and electronic factors.[1]

Step 2: Nitro Reduction

Reagents: Fe powder / Acetic Acid (Bechamp reduction) OR H₂ / Pt/C. Conditions: Reflux in EtOH/Water (Fe reduction) or Autoclave (Catalytic Hydrogenation).[1] Yield: >90%

Experimental Protocol (Reduction Step) [2]

-

Charge: Suspend 3-chloro-4-(4-chlorophenoxy)nitrobenzene (1.0 eq) and Iron powder (3.5 eq) in a mixture of Ethanol/Water (3:1).

-

Activate: Add Acetic Acid (4.0 eq) dropwise.

-

Reaction: Heat to reflux for 2 hours. Monitor by TLC (disappearance of yellow nitro spot).[1]

-

Workup: Cool to room temperature. Neutralize with 1M NaOH to pH 7.[1][2]

-

Extraction: Filter off iron sludge. Extract filtrate with Chloroform or Ethyl Acetate.[1]

-

Purification: Dry organic layer over Na₂SO₄ and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

Figure 1: Validated synthesis pathway via Nucleophilic Aromatic Substitution and Bechamp Reduction.

Chemical Reactivity & Applications[2][5]

The aniline nitrogen is the primary reactive center.[1] The electron-withdrawing nature of the 3-chloro and 4-chlorophenoxy groups reduces the basicity of the amine compared to unsubstituted aniline, requiring stronger electrophiles or catalysts for coupling.[1]

Key Reactions

-

Acylation (Amide Formation):

-

Reacts with acid chlorides (e.g., 3,5-diiodosalicylic acid chloride) to form salicylanilides like Rafoxanide .[1]

-

-

Isocyanate Coupling (Urea Formation):

-

Reacts with benzoyl isocyanates to form benzoylurea insecticides (e.g., Lufenuron analogs).[1]

-

-

Diazotization:

-

Can be converted to a diazonium salt for Sandmeyer reactions, allowing substitution of the amine with -OH, -CN, or halides.[1]

-

Figure 2: Primary chemical transformations and downstream pharmaceutical/agrochemical applications.

Safety, Handling, and Stability

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1]

-

Skin/Eye Irritation: Category 2 (H315/H319).[1]

-

Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).[1]

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a P95 dust mask.[1] Avoid generating dust.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amine, which causes darkening (browning) over time.[1]

-

Incompatibility: Strong oxidizing agents, acid chlorides, and acid anhydrides.[1]

References

-

Sigma-Aldrich. (n.d.).[1] 3-Chloro-4-(4-chlorophenoxy)aniline Product Analysis. Retrieved from [1]

-

National Institutes of Health (NIH). (2023).[1] A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PubMed Central.[1] Retrieved from [1]

-

PubChem. (2024).[1] Compound Summary: 3-Chloro-4-(4-chlorophenoxy)aniline (CID 90644).[1] Retrieved from [1]

-

ChemicalBook. (n.d.).[1][3] Synthesis of 3-Chloro-4-(3-chlorophenoxy)aniline and related ethers. Retrieved from [1]

Sources

- 1. 3-Chloro-4-(4-chlorophenoxy)aniline | C12H9Cl2NO | CID 90644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Chloroaniline(108-42-9) 1H NMR [m.chemicalbook.com]

Technical Guide: Strategic Synthesis of 3-Chloro-4-(4-chlorophenoxy)aniline

Executive Summary

This technical guide details the synthesis of 3-Chloro-4-(4-chlorophenoxy)aniline , a critical bi-aryl ether amine intermediate used in the development of benzoylurea insecticides and various pharmaceutical agents (e.g., Rafoxanide derivatives).

The synthesis hinges on the regioselective formation of a diaryl ether linkage followed by a chemoselective reduction. As a Senior Application Scientist, I emphasize that the success of this protocol relies not merely on following a recipe, but on the rigorous control of starting material specifications (Critical Quality Attributes - CQAs) to minimize isomeric impurities that are notoriously difficult to separate downstream.

Retrosynthetic Analysis & Pathway

The most robust route to the target aniline is via the Nucleophilic Aromatic Substitution (

Reaction Scheme Visualization

Caption: Logical flow from raw materials to the target aniline via the nitro-ether intermediate.

Primary Starting Materials: Deep Dive

The quality of the final aniline is determined before the first reaction is even heated. Below are the specifications and mechanistic justifications for the starting materials.

3,4-Dichloronitrobenzene (The Electrophile)

This is the scaffold of the molecule. The nitro group (

-

Mechanism of Action: The

group activates the chlorine at the para position (C4) significantly more than the meta position (C3) due to resonance stabilization of the Meisenheimer complex. -

Critical Quality Attributes (CQAs):

| Parameter | Specification | Scientific Justification |

| Purity | Impurities like 2,3-dichloronitrobenzene will lead to regioisomers that cannot be separated by crystallization. | |

| Isomer Content | The 2,5-dichloro isomer will react at the ortho position, creating a steric impurity profile. | |

| Water Content | Water competes with the phenol nucleophile, hydrolyzing the starting material to 2-chloro-4-nitrophenol (a dead-end byproduct). |

4-Chlorophenol (The Nucleophile)

-

Role: Provides the phenoxy moiety. It must be deprotonated to the phenoxide anion to act as a potent nucleophile.[1]

-

Handling Note: 4-Chlorophenol is hygroscopic and acidic (

). -

CQAs:

-

Appearance: White to off-white crystals (Pink/brown coloration indicates oxidation).

-

Moisture: Must be dry to ensure accurate stoichiometry with the base.

-

Step 1: Ether Coupling ( )

This step forms the core ether linkage. While copper catalysts (Ullmann conditions) can be used, the strong activation by the nitro group allows for a catalyst-free

Experimental Protocol

Reagents:

-

3,4-Dichloronitrobenzene (1.0 equiv)

-

4-Chlorophenol (1.1 equiv)

-

Potassium Carbonate (

) (1.5 equiv) or KOH -

Solvent: DMF or DMSO (High boiling polar aprotic solvents are required to stabilize the transition state).

Procedure:

-

Charge a reaction vessel with 4-chlorophenol,

, and DMF. -

Stir at room temperature for 30 minutes to facilitate deprotonation (formation of potassium 4-chlorophenoxide).

-

Add 3,4-dichloronitrobenzene.

-

Heat the mixture to 110–120°C . Note: Do not exceed 140°C to prevent thermal decomposition.

-

Monitor by HPLC. The reaction is complete when the limiting reagent (3,4-dichloronitrobenzene) is

. -

Workup: Pour the hot reaction mixture into ice water. The product, 3-chloro-4-(4-chlorophenoxy)nitrobenzene , will precipitate as a solid. Filter, wash with water (to remove DMF/salts), and dry.[2]

Mechanistic Insight

The reaction proceeds via an addition-elimination pathway. The phenoxide attacks C4, pushing electron density onto the nitro group. The chloride ion is then eliminated, restoring aromaticity.

Caption: The SNAr mechanism showing the critical role of the nitro group in stabilizing the intermediate.

Step 2: Nitro Reduction

The conversion of the nitro group to the aniline amine is the final step. Two methods are standard: Iron/Acid (Bechamp) for robustness in smaller labs, and Catalytic Hydrogenation for clean, scalable manufacturing.

Method A: Iron/Acetic Acid (Robust/Low Cost)

Best for labs without high-pressure hydrogenation equipment.

Procedure:

-

Suspend the nitro intermediate (from Step 1) in Ethanol/Water (3:1 ratio).

-

Add Iron powder (3-5 equiv) and Acetic Acid (catalytic to stoichiometric).

-

Reflux (approx. 80°C) for 2–4 hours.

-

Monitor: TLC or HPLC should show the disappearance of the yellow nitro compound and appearance of the fluorescent amine.

-

Workup: Neutralize with

, filter off iron sludge (Celite), and extract the filtrate with Ethyl Acetate. -

Purification: Recrystallization from Ethanol/Hexane.

Method B: Catalytic Hydrogenation (High Purity/Scalable)

Preferred for pharmaceutical grade synthesis to avoid iron residues.

Procedure:

-

Dissolve the nitro intermediate in Methanol or Ethyl Acetate.

-

Add catalyst: 5% Pt/C or Raney Nickel (Avoid Pd/C if possible, as it can cause de-chlorination of the aromatic ring under high pressure/temperature).

-

Pressurize with

gas (3–5 bar) at room temperature to 50°C. -

Reaction: Exothermic. Control temperature carefully.

-

Workup: Filter catalyst and concentrate the solvent to yield high-purity 3-Chloro-4-(4-chlorophenoxy)aniline .

Quality Control & Impurity Profile

To validate the synthesis, the following analytical markers must be checked.

| Impurity Type | Origin | Control Strategy |

| Regioisomer | 2-Chloro-1-(4-chlorophenoxy)-5-nitrobenzene | Use high-purity 3,4-dichloronitrobenzene; avoid excessive temperature in Step 1. |

| Bis-ether | Displacement of both chlorines on the nitrobenzene | Strictly control stoichiometry (1.1 equiv phenol) and stop reaction upon consumption of SM. |

| De-chlorinated byproduct | Over-reduction during hydrogenation | Use Pt/C instead of Pd/C; add sulfided inhibitors if using Pd. |

References

-

Preparation of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene . National Institutes of Health (NIH) / PubChem. Source:

-

Synthesis of 3-chloro-4-(3-chlorophenoxy)aniline (Analogous Protocol) . ChemicalBook. Source:

-

Process for preparing 3-chloro-4-fluoronitrobenzene (Reference for SNAr conditions) . Google Patents. Source:

-

Reduction of chloronitrobenzenes to chloroanilines . Google Patents. Source:

-

Lufenuron Synthesis: Key Chemical Intermediates . Ningbo Inno Pharmchem.[3] Source:

Sources

Reaction Mechanism of 3-Chloro-4-(4-chlorophenoxy)aniline Formation

[1]

Strategic Synthesis Overview

The industrial and laboratory-scale synthesis of 3-Chloro-4-(4-chlorophenoxy)aniline is achieved through a high-fidelity, two-step sequence starting from 3,4-Dichloronitrobenzene .[1] This route exploits the electronic directing effects of the nitro group to achieve high regioselectivity without the need for complex protecting groups.

-

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

-

Reaction: Coupling of 3,4-dichloronitrobenzene with 4-chlorophenol.[1]

-

Mechanism: Addition-Elimination via a Meisenheimer complex.[1]

-

Selectivity: The nitro group activates the para-chlorine (C4) significantly more than the meta-chlorine (C3), ensuring the ether linkage forms exclusively at the 4-position.[1]

-

-

Step 2: Chemoselective Nitro Reduction

Reaction Scheme Visualization

Figure 1: Two-step synthetic pathway from 3,4-dichloronitrobenzene to the target aniline.

Step 1: Nucleophilic Aromatic Substitution (SNAr)[1][3][4][5]

Mechanistic Insight

The reaction is a classic SNAr (Addition-Elimination) mechanism.[1][3] Success depends on the electron-withdrawing nature of the nitro group (

-

Activation: The nitro group at C1 withdraws electron density from the ring via induction (

) and resonance ( -

Regioselectivity:

-

C4 Position (Para): The negative charge in the transition state (Meisenheimer complex) can be delocalized directly onto the nitro group oxygens.[3] This resonance stabilization dramatically lowers the activation energy.[1]

-

C3 Position (Meta): Attack here places negative charge on ring carbons but cannot delocalize it onto the nitro group.[1][3] Consequently, the C3 position is virtually inert to nucleophilic attack under these conditions.[3]

-

-

Catalysis: While the nitro group activates the ring, copper powder (Ullmann-type condition) is often added to enhance the rate of coupling for sterically hindered or less reactive phenols.

SNAr Mechanism Diagram

Figure 2: Mechanism showing the formation of the resonance-stabilized Meisenheimer complex.[1]

Experimental Protocol (Validated)

Reference Standard: Mrozik et al. / Fujii et al.[1][3]

-

Reagents:

-

Procedure:

-

Phenoxide Formation: Heat 4-chlorophenol and KOH at 70–80 °C until dissolved (formation of potassium 4-chlorophenoxide).[1]

-

Coupling: Add 3,4-dichloronitrobenzene and copper catalyst.

-

Reaction: Stir vigorously at 110–120 °C for 2.5 hours .

-

Workup: Cool to RT. Add dilute NaOH (0.8 M) to remove unreacted phenol.[1][3] Filter the precipitate.[1][4] Wash with water until neutral.[1]

-

-

Typical Yield: 96%

-

Product: 3-Chloro-4-(4-chlorophenoxy)nitrobenzene (Pale yellow solid, mp: 110–112 °C).[1]

Step 2: Nitro Group Reduction

Mechanistic Insight

The reduction of the nitro group to an aniline is performed using Iron powder in acidic media (Béchamp Reduction) .[3] This method is preferred over catalytic hydrogenation (H2/Pd) in this specific context to avoid concomitant hydrodehalogenation (accidental removal of the Cl atoms).[3]

-

Electron Transfer: Iron serves as the electron source.[1]

-

Protonation: Acetic acid or dilute HCl provides protons.[1][3]

-

Pathway: Nitro (

)

Reduction Pathway Diagram[1]

Figure 3: Stepwise reduction of the nitro group on the iron surface.[1][3]

Experimental Protocol (Validated)

Reference Standard: Mrozik et al. (2023)

-

Reagents:

-

Procedure:

-

Suspension: Suspend the nitro intermediate and iron powder in the EtOH/Water mixture.

-

Activation: Add acetic acid.

-

Reaction: Reflux (approx. 80–90 °C) for 2 hours .

-

Neutralization: Cool to RT. Adjust pH to 7 with 1M NaOH.

-

Extraction: Filter off iron sludge. Extract filtrate with chloroform or ethyl acetate.[1][3]

-

Purification: Dry organic layer (

), concentrate. Purify via flash chromatography if necessary (often obtained pure enough for next steps).[1][3]

-

-

Typical Yield: 94%

-

Final Product: 3-Chloro-4-(4-chlorophenoxy)aniline (Orange solid, mp: 73–77 °C).[1]

Data Summary & Key Parameters

| Parameter | Step 1: SNAr | Step 2: Reduction |

| Reactant | 3,4-Dichloronitrobenzene | 3-Chloro-4-(4-chlorophenoxy)nitrobenzene |

| Reagent | 4-Chlorophenol / KOH | Fe Powder / Acetic Acid |

| Catalyst | Copper (Cat.)[1] | None (Fe is stoichiometric reductant) |

| Solvent | Melt / None (or high BP solvent) | Ethanol / Water (3:[1][3]1) |

| Temperature | 110–120 °C | Reflux (~85 °C) |

| Time | 2.5 Hours | 2.0 Hours |

| Yield | ~96% | ~94% |

| Critical Control | Temp > 100°C required for activation | pH neutralization essential before extraction |

References

-

Mrozik, H., et al. (2023).[3] A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Chemical Papers.

-

PubChem. (2025).[1][3] 3-Chloro-4-(4-chlorophenoxy)aniline (Compound Summary). National Library of Medicine.[1] [1][3]

-

Fujii, T., et al. (2020).[3] Synthesis and Biological Evaluation of Salicylanilide Derivatives. (Cited within Mrozik et al. for NMR data validation).[1][3]

-

Sigma-Aldrich. (2025).[1][3] Product Specification: 3-Chloro-4-(4-chlorophenoxy)aniline. [1][3]

Sources

- 1. 3-Chloro-4-(4-chlorophenoxy)aniline | C12H9Cl2NO | CID 90644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sciencemadness.org [sciencemadness.org]

- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

literature review of 3-Chloro-4-(4-chlorophenoxy)aniline synthesis

Technical Whitepaper: Advanced Synthetic Strategies for 3-Chloro-4-(4-chlorophenoxy)aniline

Executive Summary This technical guide details the synthesis of 3-Chloro-4-(4-chlorophenoxy)aniline (CAS: 24900-79-6), a critical halogenated diaryl ether intermediate used in the development of agrochemicals (herbicides) and emerging antimalarial hybrids (e.g., Artesunate-aniline conjugates).

The synthesis hinges on a regioselective Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis & Strategy

The structural core of the target molecule is a diphenyl ether scaffold bearing an aniline moiety. The most robust disconnection is the reduction of the nitro group, tracing back to 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene .

This nitro intermediate is accessed via the coupling of 3,4-dichloronitrobenzene and 4-chlorophenol . The success of this route depends entirely on exploiting the electronic bias of the nitro group to direct nucleophilic attack at the para-position (C4), leaving the meta-chlorine (C3) intact.

Figure 1: Retrosynthetic disconnection showing the primary SNAr/Reduction pathway.

Step 1: Regioselective Ether Synthesis ( )

Objective: Synthesis of 3-Chloro-4-(4-chlorophenoxy)nitrobenzene. Mechanism: Nucleophilic Aromatic Substitution. Critical Quality Attribute (CQA): Regioselectivity (>98% para-substitution).

The Causality of Regioselectivity

In 3,4-dichloronitrobenzene , the nitro group at C1 is a strong electron-withdrawing group (EWG). It activates the ring towards nucleophilic attack primarily at the ortho (C2) and para (C4) positions via resonance stabilization of the Meisenheimer complex.

-

C4-Chlorine: Located para to the nitro group. Highly activated.

-

C3-Chlorine: Located meta to the nitro group. Poorly activated.

-

Result: The 4-chlorophenoxide anion attacks C4 exclusively, displacing the chlorine atom.

Experimental Protocol

Reagents:

-

3,4-Dichloronitrobenzene (1.0 eq)

-

4-Chlorophenol (1.1 eq)[1]

-

Potassium Carbonate (

) (1.5 eq) or KOH (1.2 eq) -

Solvent: DMF (Dimethylformamide) or DMSO.

Procedure:

-

Charge: In a dry 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 4-chlorophenol (1.1 eq) in DMF (5 volumes).

-

Deprotonation: Add

(1.5 eq) in portions. Stir at ambient temperature for 30 minutes to generate the phenoxide. -

Addition: Add 3,4-dichloronitrobenzene (1.0 eq) solid or solution dropwise.

-

Reaction: Heat the mixture to 80–90°C . Monitor by HPLC.

-

Note: Avoid temperatures >120°C to prevent bis-etherification or degradation.

-

-

Quench: Pour the reaction mixture into ice-cold water (10 volumes). The product typically precipitates as a solid.

-

Purification: Filter the solid. Wash with water to remove salts and residual DMF. Recrystallize from Ethanol/Water if necessary.

Data Profile (Intermediate):

-

Appearance: Yellow to orange solid.

-

Melting Point: ~73–77°C.

-

Yield: Expect 85–94%.

Step 2: Chemoselective Reduction

Objective: Conversion of the nitro group to the aniline without dehalogenation. Challenge: Catalytic hydrogenation (H2/Pd) poses two risks:

-

Hydrodehalogenation: Stripping the Chlorine atoms (Ar-Cl

Ar-H). -

Safety: Accumulation of hydroxylamine intermediates can lead to thermal runaway/explosions.

Method A: Iron-Mediated Reduction (Béchamp) – Recommended for Lab Scale

This method is chemically robust, avoids special pressure equipment, and eliminates the risk of dehalogenation.

Protocol:

-

Suspension: Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (3:1 ratio).

-

Activation: Add Iron powder (5.0 eq, ~325 mesh) and Ammonium Chloride (

, 1.0 eq) or Acetic Acid (5.0 eq). -

Reflux: Heat to reflux (approx. 80°C) with vigorous stirring.

-

Visual Cue: The reaction color will darken (formation of iron oxides).

-

-

Monitoring: TLC/HPLC should show consumption of starting material within 1–3 hours.

-

Workup:

-

Hot filter through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

-

Concentrate the filtrate.

-

Adjust pH to >9 with saturated

or NaOH. -

Extract with Ethyl Acetate or Dichloromethane.

-

-

Isolation: Dry organic layer (

), filter, and concentrate to yield the target aniline.[2]

Method B: Catalytic Hydrogenation – Industrial Scale

Use only with strict temperature control and sulfide-poisoned catalysts (e.g., Pt/C-S) to prevent dehalogenation.

Figure 2: Safety logic for hydrogenation. Thermal decomposition of hydroxylamines is a known explosion hazard in chloronitrobenzene reductions.[3]

Analytical Characterization

Target Molecule: 3-Chloro-4-(4-chlorophenoxy)aniline

Molecular Formula:

| Parameter | Specification | Method |

| Appearance | Off-white to pale brown solid | Visual |

| Melting Point | 73–77°C | Capillary Method |

| Mass Spec (ESI+) | m/z = 254.0 | LC-MS |

| 1H NMR (DMSO-d6) | NMR (500 MHz) | |

| Purity | >98.0% | HPLC (C18, ACN/Water) |

Process Safety & Hazard Analysis

-

Exotherm Control: The

reaction is exothermic. On a large scale, control the addition rate of the nitro compound to maintain temperature. -

Hydrogenation Hazard: As noted in Bretherick's Handbook of Reactive Chemical Hazards, the hydrogenation of 3,4-dichloronitrobenzene can lead to violent explosions due to the thermal instability of the 3,4-dichlorophenylhydroxylamine intermediate.[3]

-

Mitigation: Do not interrupt agitation during H2 uptake. Keep temperature below 100°C. Use Method A (Iron reduction) for batches >100g unless specialized hydrogenation autoclaves are available.

-

References

-

National Institutes of Health (NIH) - PubChem. 3-Chloro-4-(4-chlorophenoxy)aniline Compound Summary. [Link]

-

Bretherick, L. Handbook of Reactive Chemical Hazards: 3,4-Dichloronitrobenzene Hydrogenation Safety. [Link]

Sources

- 1. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-4-(4-chlorophenoxy)aniline | CAS 24900-79-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. GSRS [gsrs.ncats.nih.gov]

3-Chloro-4-(4-chlorophenoxy)aniline as a chemical intermediate

High-Purity Intermediate for Salicylanilide Anthelmintics and Benzoylurea Insecticides [1]

Executive Summary

3-Chloro-4-(4-chlorophenoxy)aniline (CAS: 24900-79-6) is a critical diarylether intermediate serving as the structural backbone for halogenated salicylanilides (e.g., Rafoxanide ) and select benzoylurea chitin synthesis inhibitors.[1][2] Its value lies in the 3-chloro-4-phenoxy motif , which imparts lipophilicity and metabolic stability to downstream active pharmaceutical ingredients (APIs).[1][2] This guide outlines a high-yield synthetic architecture, quality control parameters, and downstream application vectors, specifically designed for process chemists and drug development scientists.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification |

| CAS Number | 24900-79-6 |

| IUPAC Name | 3-chloro-4-(4-chlorophenoxy)aniline |

| Synonyms | 4-Amino-2,4'-dichlorodiphenyl ether; 2-Chloro-4-amino-4'-chlorodiphenyl ether |

| Molecular Formula | C₁₂H₉Cl₂NO |

| Molecular Weight | 254.11 g/mol |

| Appearance | Off-white to pale brown solid |

| Melting Point | 73–77 °C |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| pKa (Conjugate Acid) | ~3.5 (Predicted) - Weakly basic amine |

Core Synthesis Architecture

The industrial synthesis of 3-Chloro-4-(4-chlorophenoxy)aniline follows a robust two-stage workflow: Nucleophilic Aromatic Substitution (

Stage 1: Ether Formation ( Coupling)

Reaction: 3,4-Dichloronitrobenzene + 4-Chlorophenol

-

Mechanism: The nitro group at position 1 activates the chlorine at position 4 (para) for nucleophilic attack.[1][2] The chlorine at position 3 (meta) is sterically hindered and electronically deactivated, ensuring high regioselectivity.[1][2]

-

Reagents: 3,4-Dichloronitrobenzene (1.0 eq), 4-Chlorophenol (1.1 eq), KOH (1.2 eq), Copper powder (Cat.).[1][2]

-

Conditions: 110–120 °C, neat or high-boiling solvent (e.g., DMSO/Xylene).

Critical Control Point (CCP-1): Water Removal The presence of water inhibits the formation of the phenoxide anion.[1][2] If using KOH pellets, ensure the system is anhydrous or use a Dean-Stark trap if a solvent (like Xylene) is employed to drive off water formed during phenoxide generation.[1][2]

Stage 2: Nitro Reduction

Reaction: 3-Chloro-4-(4-chlorophenoxy)nitrobenzene

-

Method A (Laboratory/Scale-up): Iron powder reduction (Béchamp) in Ethanol/Acetic Acid.[1][2]

-

Method B (Clean Tech): Catalytic Hydrogenation (

, Pd/C or Raney Ni).[2] -

Selection Logic: Method A is preferred for smaller batches or when avoiding high-pressure vessels.[1][2] Method B is superior for industrial purity profiles as it eliminates iron sludge waste.[1][2]

Validated Protocol (Method A: Fe/AcOH)

-

Charge: Suspend 3-chloro-4-(4-chlorophenoxy)nitrobenzene (10 mmol) in Ethanol/Water (3:1, 20 mL).

-

Activate: Add Iron powder (35 mmol) and Acetic Acid (40 mmol).

-

Reflux: Heat to 80 °C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2][3]

-

Workup: Neutralize with 1M NaOH to pH 7. Filter through Celite to remove iron oxides.[1][2]

-

Extraction: Extract filtrate with Ethyl Acetate (

mL). Dry over -

Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.[1][2]

Visualization: Synthetic & Application Logic[2]

Figure 1: Synthetic workflow from raw materials to the target intermediate and its divergence into pharmaceutical and agrochemical applications.[1]

Downstream Application: Rafoxanide Synthesis

The primary pharmaceutical utility of this intermediate is the synthesis of Rafoxanide , a potent fasciolicide (liver fluke treatment).[2]

Reaction Logic: The aniline amine group acts as a nucleophile attacking the carboxylic acid derivative of 3,5-diiodosalicylic acid.[1][2]

Protocol Summary:

-

Activation: 3,5-Diiodosalicylic acid is activated (e.g., using

or Thionyl Chloride) in Xylene.[1][2] -

Coupling: Add 3-Chloro-4-(4-chlorophenoxy)aniline (1.0 eq).

-

Reflux: Heat to 110 °C for 1.5–2 hours.

-

Result: Formation of the amide bond yields Rafoxanide (M.P. 168–170 °C).[1][2]

Expert Insight: The presence of the orth-hydroxy group on the salicylic acid moiety requires careful handling during activation to prevent polymerization.[1][2] Using

in situ often mitigates this by forming a transient reactive intermediate that favors amide formation over esterification.[1][2]

Quality Control & Analytical Validation

To ensure the intermediate meets "Pharma Grade" standards (Purity >98%), the following analytical markers must be validated.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 3.5

m).[1][2] -

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.[1][2]

-

Retention Time Logic:

NMR Interpretation ( H NMR, 500 MHz, )

-

3.69 ppm (br s, 2H): Characteristic

- 6.80–7.30 ppm: Aromatic region.[1][2] Look for the specific splitting pattern of the 1,2,4-trisubstituted ring (the aniline side) vs. the 1,4-disubstituted ring (the phenoxy side).[2]

Safety & Handling (GHS)

Signal Word: WARNING

-

H410: Very toxic to aquatic life with long-lasting effects (typical for chlorinated diphenyl ethers).[1]

Handling Protocol:

-

Waste Disposal: Do not release into drains.[1][2] Chlorinated aromatics require high-temperature incineration.[1][2]

References

-

Sigma-Aldrich. (n.d.).[1][2] 3-Chloro-4-(4-chlorophenoxy)aniline Product Sheet. Retrieved from [1]

-

PubChem. (n.d.).[1][2] Compound Summary: 3-Chloro-4-(4-chlorophenoxy)aniline (CID 90644).[1][2][5] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

-

ChemicalBook. (n.d.).[1][2] Synthesis of 3-Chloro-4-(3-chlorophenoxy)aniline (Analogous Protocol). Retrieved from [1][2]

-

Mrozik, H., et al. (1969).[1][2][4] A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Journal of Medicinal Chemistry. (Contextualized via NIH Search Results).

-

BenchChem. (n.d.).[1][2] Application Notes for Williamson Ether Synthesis of Substituted Anilines. Retrieved from [1][2]

Sources

- 1. 3-Chloro-4-(4-chlorophenoxy)aniline | C12H9Cl2NO | CID 90644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-chloro-4-(4-chlorophenoxy)aniline (C12H9Cl2NO) [pubchemlite.lcsb.uni.lu]

Application Note: GC-MS Protocol for the Identification and Quantification of 3-Chloro-4-(4-chlorophenoxy)aniline

Introduction and Significance

3-Chloro-4-(4-chlorophenoxy)aniline is a diphenyl ether derivative whose detection and quantification are crucial for ensuring the purity of active pharmaceutical ingredients (APIs) and monitoring potential process-related impurities. Its semi-volatile nature and thermal stability make it an ideal candidate for analysis by Gas Chromatography (GC), while Mass Spectrometry (MS) provides the high degree of selectivity and structural information necessary for unambiguous identification.

The causality behind choosing GC-MS lies in its ability to couple the superior separating power of gas chromatography for complex mixtures with the definitive identification capabilities of mass spectrometry. For a molecule like 3-Chloro-4-(4-chlorophenoxy)aniline, Electron Ionization (EI) in MS produces a reproducible fragmentation pattern—a molecular fingerprint—that allows for confident identification through spectral matching against a reference standard or library. This application note explains the rationale behind each step, from sample preparation to data interpretation, to ensure a self-validating and reproducible analytical system.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to method development.

| Property | Value | Source |

| IUPAC Name | 3-chloro-4-(4-chlorophenoxy)aniline | PubChem CID 90644[1] |

| CAS Number | 24900-79-6 | Sigma-Aldrich[2], GSRS[3] |

| Molecular Formula | C₁₂H₉Cl₂NO | PubChem CID 90644[1], GSRS[3] |

| Molecular Weight | 254.11 g/mol | Sigma-Aldrich[2], GSRS[3] |

| Melting Point | 73-77 °C | Sigma-Aldrich[2] |

| SMILES String | Nc1ccc(Oc2ccc(Cl)cc2)c(Cl)c1 | Sigma-Aldrich[2], GSRS[3] |

Safety and Handling

As a Senior Application Scientist, safety is the foremost consideration. 3-Chloro-4-(4-chlorophenoxy)aniline is associated with several hazards.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

-

Precautions: All handling of the pure compound and its concentrated solutions must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat, is mandatory.[2]

Principle of the GC-MS Method

The analytical workflow is based on the synergistic combination of gas chromatography and mass spectrometry.

-

Sample Volatilization and Separation (GC): A liquid sample containing the analyte is injected into a heated inlet, where it is vaporized. The carrier gas (Helium) sweeps the vaporized sample onto a capillary column. The column, coated with a specific stationary phase, separates components based on their boiling points and affinities for the phase. 3-Chloro-4-(4-chlorophenoxy)aniline, being a semi-volatile organic compound (SVOC), elutes at a characteristic retention time under a programmed temperature gradient.[4][5]

-

Ionization, Fragmentation, and Detection (MS): As the analyte elutes from the GC column, it enters the high-vacuum environment of the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a predictable and repeatable manner. These charged fragments are then separated by a quadrupole mass analyzer based on their mass-to-charge ratio (m/z). A detector measures the abundance of each fragment, generating a mass spectrum that serves as a unique identifier for the compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to these steps, particularly regarding the preparation of standards and quality controls, ensures the trustworthiness of the results.

Materials and Reagents

-

Reference Standard: 3-Chloro-4-(4-chlorophenoxy)aniline, ≥97% purity (Sigma-Aldrich or equivalent).[2]

-

Solvent: Dichloromethane (DCM), GC-MS or pesticide residue grade. (Hexane or Ethyl Acetate are also suitable).[5][6] The choice of DCM is based on its high volatility, which minimizes interference with early-eluting peaks, and its excellent solvating power for the analyte.

-

Apparatus:

-

Calibrated analytical balance (4-decimal place).

-

Class A volumetric flasks and pipettes.

-

Autosampler vials (2 mL, amber) with PTFE-lined septa.[6]

-

Syringe filters (0.22 µm, PTFE) for sample clarification.

-

Vortex mixer and/or sonicator.

-

Standard and Sample Preparation

3.2.1. Standard Solution Preparation

-

Primary Stock Standard (1000 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with dichloromethane. This stock should be stored at 4°C in an amber vial and is typically stable for several months.

-

Working Calibration Standards: Prepare a series of working standards by serial dilution of the primary stock solution with dichloromethane. A recommended calibration range for impurity profiling is 0.1 to 20 µg/mL.

| Concentration (µg/mL) | Aliquot of Stock/Intermediate | Final Volume (mL) |

| 20 | 200 µL of 1000 µg/mL Stock | 10 |

| 10 | 100 µL of 1000 µg/mL Stock | 10 |

| 5 | 50 µL of 1000 µg/mL Stock | 10 |

| 1 | 10 µL of 1000 µg/mL Stock | 10 |

| 0.5 | 500 µL of 10 µg/mL Standard | 10 |

| 0.1 | 100 µL of 10 µg/mL Standard | 10 |

3.2.2. Sample Preparation The sample preparation must be tailored to the matrix to effectively isolate the analyte and minimize interferences.

-

For Organic Solutions (e.g., reaction mixtures): If the sample is already in a compatible organic solvent, perform a simple dilution to bring the expected analyte concentration within the calibration range. Filter the diluted sample through a 0.22 µm PTFE filter into a GC vial.

-

For Aqueous Samples (e.g., wastewater): Employ liquid-liquid extraction (LLE). To 100 mL of the aqueous sample, add 30 mL of dichloromethane. Shake vigorously in a separatory funnel for 2 minutes. Allow the layers to separate and collect the organic (bottom) layer. Repeat the extraction twice more. Combine the organic extracts, dry over anhydrous sodium sulfate, concentrate to ~0.5 mL under a gentle stream of nitrogen, and adjust the final volume to 1.0 mL. This procedure is adapted from principles outlined in EPA methods for semi-volatile organics.[4][7]

-

For Solid Samples (e.g., API powder): Accurately weigh a known amount of the solid (e.g., 50 mg) into a vial. Add a precise volume of dichloromethane (e.g., 10 mL). Vortex and/or sonicate for 15 minutes to ensure complete dissolution/extraction. Centrifuge to pellet any insoluble material. Filter the supernatant into a GC vial.

GC-MS Instrumentation and Parameters

The following parameters have been optimized for the analysis of halogenated anilines and provide a robust starting point.[8][9]

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A 5% phenyl-methylpolysiloxane phase offers excellent selectivity and low bleed for a wide range of semi-volatile compounds.[7][8] |

| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Standard flow for a 0.25 mm ID column, balancing analysis time and resolution.[8][9] |

| Inlet Mode | Splitless | Maximizes sensitivity for trace-level analysis.[6] |

| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the analyte (m.p. 73-77°C) without thermal degradation.[9] |

| Injection Volume | 1.0 µL | Standard volume for splitless injection. |

| Oven Program | Initial: 70°C, hold 1 minRamp: 15°C/min to 280°CHold: 5 min | The initial hold allows for solvent focusing. The ramp rate provides a good balance between separation and analysis time. The final hold ensures elution of any less volatile compounds. (Adapted from similar methods[8][9]) |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard mode for generating reproducible, library-searchable mass spectra. |

| Electron Energy | 70 eV | Universal standard for EI, ensuring consistent fragmentation patterns. |

| Ion Source Temp. | 230 °C | Prevents analyte condensation while minimizing thermal degradation in the source. |

| Quadrupole Temp. | 150 °C | Standard operating temperature to ensure stable mass analysis. |

| Transfer Line Temp. | 290 °C | Must be higher than the final oven temperature to prevent analyte condensation before reaching the ion source.[8][9] |

| Solvent Delay | 4.0 min | Prevents the high-intensity solvent peak from entering and saturating the MS detector. |

| Acquisition Mode | Full Scan (m/z 50-350) | Acquires the complete mass spectrum for definitive identification. |

Data Analysis, Interpretation, and Quality Control

Analyte Identification

Unambiguous identification requires satisfying two criteria:

-

Retention Time (RT) Matching: The retention time of the peak in the sample chromatogram must match that of a contemporaneously run reference standard within a predefined window (e.g., ±0.05 minutes).

-

Mass Spectrum Matching: The background-subtracted mass spectrum of the sample peak must show a high-quality match (>90%) to the spectrum of the reference standard.

Expected Mass Spectrum: The molecular ion (M⁺) for C₁₂H₉Cl₂NO is m/z 254. A key confirmatory feature is the isotopic pattern caused by the two chlorine atoms. The isotope ratio of ³⁵Cl to ³⁷Cl is approximately 3:1. Therefore, the molecular ion cluster will exhibit peaks at:

-

m/z 254 (M⁺): Containing two ³⁵Cl atoms.

-

m/z 256 (M+2): Containing one ³⁵Cl and one ³⁷Cl atom.

-

m/z 258 (M+4): Containing two ³⁷Cl atoms.

The expected relative abundance ratio of these peaks is approximately 9:6:1 , which is a highly characteristic signature for a dichlorinated compound.

Quantification

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared working standards. A linear regression is applied, and the resulting equation is used to calculate the concentration of the analyte in the unknown sample. The calibration curve must have a coefficient of determination (R²) of ≥0.99 for reliable quantification.[10]

Quality Control (QC)

To ensure the validity of the data, the following QC measures are essential:

-

Solvent Blank: An injection of pure dichloromethane is run at the beginning of the sequence to check for system contamination.

-

Continuing Calibration Verification (CCV): A mid-level calibration standard is injected every 10-15 samples to verify instrument stability. The calculated concentration should be within ±15% of the true value.

-

Matrix Spike: A known amount of the analyte is added to a real sample to assess matrix effects (e.g., signal suppression or enhancement). Recovery should typically be within 70-130%.

Workflow Visualization

The following diagram illustrates the complete analytical workflow for the GC-MS analysis of 3-Chloro-4-(4-chlorophenoxy)aniline.

Caption: Workflow diagram for GC-MS analysis of 3-Chloro-4-(4-chlorophenoxy)aniline.

References

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-